2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
The compound 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole moiety, a pyrrolidine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the pyrrolidine ring and the tetrahydropyran ring. Each step requires specific reagents and conditions, such as:
Benzimidazole Formation: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Pyrrolidine Ring Formation: The benzimidazole derivative is then reacted with a suitable amine to form the pyrrolidine ring.
Tetrahydropyran Ring Formation: Finally, the tetrahydropyran ring is introduced through a cyclization reaction involving a diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine and tetrahydropyran rings may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)ethanone
Uniqueness
The unique combination of the benzimidazole, pyrrolidine, and tetrahydropyran rings in 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole provides it with distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-25-21-9-5-6-10-22(21)27(18)20-11-14-26(17-20)23(28)24(12-15-29-16-13-24)19-7-3-2-4-8-19/h2-10,20H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOHDDVVYIRNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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